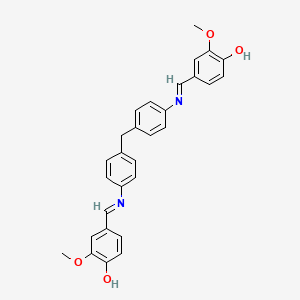

4,4'-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline)

Description

4,4'-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline) is a Schiff base compound characterized by a methylene-bridged bis(aniline) core, with each aniline moiety substituted by a 4-hydroxy-3-methoxybenzylidene group. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry and materials science. The hydroxyl and methoxy groups enhance solubility in polar solvents and enable hydrogen bonding, while the conjugated imine (C=N) groups facilitate coordination with metal ions .

Properties

CAS No. |

67727-63-3 |

|---|---|

Molecular Formula |

C29H26N2O4 |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

4-[[4-[[4-[(4-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-2-methoxyphenol |

InChI |

InChI=1S/C29H26N2O4/c1-34-28-16-22(7-13-26(28)32)18-30-24-9-3-20(4-10-24)15-21-5-11-25(12-6-21)31-19-23-8-14-27(33)29(17-23)35-2/h3-14,16-19,32-33H,15H2,1-2H3 |

InChI Key |

GALYKHWSSQZFKS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC(=C(C=C4)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline) typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 4,4’-methylenedianiline. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Method A: Methanol Reflux

-

Reactants :

-

4,4'-methylene-bis(2,6-diisopropylaniline) (1 equivalent)

-

o-vanillin (2 equivalents)

-

-

Conditions :

-

Solvent: Methanol

-

Temperature: Reflux (~65°C)

-

Duration: 12–24 hours

-

-

Product Characterization :

Method B: Acid-Catalyzed Condensation

-

Reactants :

-

Diethylaniline derivatives (e.g., 2,6-diethylaniline or 3-chloro-2,6-diethylaniline)

-

Paraformaldehyde

-

-

Conditions :

Reaction Mechanism

The formation of the Schiff base involves three critical steps:

-

Nucleophilic Attack : The primary amine group attacks the carbonyl carbon of o-vanillin.

-

Proton Transfer : Intermediate hemiaminal formation, followed by dehydration.

-

Imine Formation : Stabilization of the C=N bond through conjugation with aromatic systems.

Key Stabilizing Interactions :

-

Intramolecular O—H⋯N hydrogen bonds between phenolic hydroxyl groups and imine nitrogens .

-

Weak C—H⋯π interactions between aromatic rings in the crystalline state .

Spectroscopic Analysis

Crystallographic Data

-

Dihedral Angles :

-

Packing Interactions :

Reactivity and Functional Implications

-

Coordination Chemistry : The compound’s two imine and four phenolic oxygen sites enable potential polydentate ligand behavior, though explicit coordination studies are absent in reviewed literature.

-

Thermal Stability : Decomposition above 143°C, consistent with Schiff base behavior .

-

Steric Effects : Bulky isopropyl groups hinder planar configurations, influencing reactivity in polymerization or catalytic applications .

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Methanol Reflux) | Method B (Acid-Catalyzed) |

|---|---|---|

| Yield | 56% | 93–94% |

| Purity Control | Requires chromatography | Direct crystallization |

| Scalability | Limited by solvent volume | High (aqueous phase) |

| Byproducts | Minimal (confirmed via NMR) | Unreported |

Scientific Research Applications

4,4’-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline) has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline) involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo redox reactions makes it a potential candidate for applications in oxidative stress-related studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

4,4′-Methylenebis[N-(2-hydroxy-3-methoxybenzylidene)-2,6-diisopropylaniline]

- Structure : Similar to the target compound but includes bulky 2,6-diisopropyl groups on the aniline rings.

- Electronic effects remain dominated by the hydroxyl and methoxy substituents .

4,4'-Methylenebis(N-(3-nitrobenzyl)aniline)

- Structure: Features nitro (-NO₂) groups instead of hydroxyl/methoxy.

- Impact : Nitro groups are strong electron-withdrawing substituents, reducing electron density at the imine nitrogen and altering redox behavior. This contrasts with the electron-donating methoxy groups in the target compound, which enhance electron density and metal-ligand binding affinity .

4,4'-Methylenebis(2-chloroaniline) (MBOCA)

- Structure : Chlorine atoms at the ortho positions of the aniline rings.

- Impact: Chlorine’s electron-withdrawing nature decreases basicity compared to the target compound. MBOCA is a known carcinogen, forming DNA adducts via metabolic activation, whereas the hydroxyl groups in the target compound may reduce toxicity through hydrogen bonding or biodegradability .

Physical and Chemical Properties

Spectroscopic and Crystallographic Insights

- Target Compound : Crystallographic data (e.g., bond lengths: C=N ~1.28 Å, C-O ~1.36 Å) confirm intramolecular hydrogen bonding between hydroxyl and imine groups, stabilizing the structure .

- 4,4'-Methylenebis(3-chloroaniline) : FT-IR shows N-H stretches at ~3300 cm⁻¹, absent in the target compound due to imine formation .

- 4,4'-Methylenebis(N-(3-nitrobenzyl)aniline) : HRMS (ESI+) confirms molecular ion peaks at m/z 483.1 [M+H]⁺, aligning with nitro-substituted derivatives .

Q & A

Basic: What are the recommended methods for synthesizing 4,4'-Methylenebis(N-(4-hydroxy-3-methoxybenzylidene)aniline), and how can reaction conditions be optimized?

Answer:

Synthesis typically involves condensation reactions between aldehydes and amines. For analogs like benzylidene anilines, Schiff base formation under reflux in ethanol or methanol with catalytic acetic acid is common. Optimize yield by controlling stoichiometry (1:2 aldehyde-to-amine ratio) and reaction time (12–24 hrs). Purification via recrystallization (ethanol/water) ensures high purity (>98%) . Monitor reaction progress using thin-layer chromatography (TLC) with UV detection. For scalability, inert gas (N₂) prevents oxidation of sensitive intermediates .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:

- GC-MS : Quantify purity (>98% via GC) and detect volatile byproducts .

- ¹H/¹³C NMR : Confirm imine bond formation (δ 8.3–8.5 ppm for CH=N) and aromatic substitution patterns.

- FT-IR : Identify C=N stretching (1600–1650 cm⁻¹) and phenolic O-H (3200–3500 cm⁻¹) .

- X-ray crystallography (using SHELX software) resolves crystal packing and hydrogen-bonding networks .

- Elemental analysis : Validate empirical formula (e.g., C, H, N content within ±0.3% theoretical) .

Basic: What safety protocols are critical for handling this compound given its structural analogs’ toxicity profiles?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.

- Methemoglobinemia risk : Monitor symptoms (cyanosis, headache) and implement medical surveillance (blood tests for methemoglobin) .

- Environmental precautions : Avoid aqueous release (GHS H410) via spill containment and waste disposal in approved facilities .

- Storage : Under inert gas (N₂/Ar) at <15°C to prevent degradation .

Advanced: How can computational modeling predict this compound’s reactivity and supramolecular assembly?

Answer:

- DFT calculations (Gaussian, ORCA): Optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict charge-transfer interactions.

- Molecular dynamics (MD) : Simulate solvent effects on self-assembly (e.g., π-π stacking in DMSO) .

- SHELXL refinement : Resolve crystallographic disorder and thermal parameters in X-ray data .

- Docking studies : Assess binding affinity with biological targets (e.g., enzymes) for pharmacological applications .

Advanced: How does this compound’s structural flexibility influence its performance in high-Tg epoxy vitrimers?

Answer:

The bis-aniline core enables dynamic covalent bonding (e.g., transimination) in epoxy networks. Key parameters:

- Curing agents : Blend with diethylanilines (e.g., 4,4'-Methylenebis(2,6-diethylaniline)) to enhance crosslink density and Tg (>150°C) .

- Stress relaxation : Monitor via rheology (time-temperature superposition) to optimize reprocessability.

- Mechanical testing : Compare tensile strength (ASTM D638) before/after thermal cycling to assess network stability .

Advanced: How can researchers resolve contradictions in toxicity data between in vitro and animal studies?

Answer:

- Dose-response studies : Use hepatocyte cell lines (HepG2) to validate in vitro IC₅₀ values against in vivo LD₅₀ (rodent models).

- Metabolite profiling : Identify reactive intermediates (e.g., quinones) via LC-MS to explain organ-specific toxicity .

- Epigenetic assays : Assess DNA methylation changes (bisulfite sequencing) to clarify carcinogenicity mechanisms (IARC Group 1 vs. limited human data) .

Advanced: What environmental remediation strategies are effective for mitigating aquatic toxicity?

Answer:

- Adsorption : Activated carbon (10–50 mg/L) removes >90% from wastewater .

- Advanced oxidation : UV/H₂O₂ degrades aromatic amines via hydroxyl radical pathways (monitor with HPLC).

- Bioremediation : Pseudomonas spp. biofilms mineralize aniline derivatives under aerobic conditions (COD reduction >70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.